N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Formation of the oxoethoxy linkage: This step involves the reaction of the bromophenyl intermediate with an ethoxy compound under specific conditions to form the oxoethoxy linkage.
Formation of the thiophenecarboxamide moiety: This step involves the reaction of the oxoethoxy intermediate with a thiophene compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity and stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
- N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
- N-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
Uniqueness
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C19H14BrNO3S |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-5-3-13(4-6-14)17(22)12-24-16-9-7-15(8-10-16)21-19(23)18-2-1-11-25-18/h1-11H,12H2,(H,21,23) |
InChI Key |
WXEWXPCZYSCEAE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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